molecular formula C8H14N2O5 B14315873 N-(3-Methoxy-3-oxopropyl)glycylglycine CAS No. 106659-80-7

N-(3-Methoxy-3-oxopropyl)glycylglycine

Cat. No.: B14315873
CAS No.: 106659-80-7
M. Wt: 218.21 g/mol
InChI Key: NMRWPBRTXQAZLG-UHFFFAOYSA-N
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Description

N-(3-Methoxy-3-oxopropyl)glycylglycine is a dipeptide derivative comprising a glycylglycine backbone (two glycine residues) and a 3-methoxy-3-oxopropyl side chain. This structure combines the hydrogen-bonding capacity of the peptide backbone with the electronic and steric properties of the methoxy-oxopropyl group. The methoxy-oxopropyl group may enhance solubility in polar solvents, while the dipeptide backbone could facilitate interactions with biological targets like enzymes or receptors .

Properties

CAS No.

106659-80-7

Molecular Formula

C8H14N2O5

Molecular Weight

218.21 g/mol

IUPAC Name

2-[[2-[(3-methoxy-3-oxopropyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C8H14N2O5/c1-15-8(14)2-3-9-4-6(11)10-5-7(12)13/h9H,2-5H2,1H3,(H,10,11)(H,12,13)

InChI Key

NMRWPBRTXQAZLG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-3-oxopropyl)glycylglycine can be achieved through the reaction of glycylglycine with 3-methoxy-3-oxopropyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-3-oxopropyl)glycylglycine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(3-carboxy-3-oxopropyl)glycylglycine.

    Reduction: Formation of N-(3-hydroxy-3-oxopropyl)glycylglycine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Methoxy-3-oxopropyl)glycylglycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and peptidomimetics.

    Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Used in the development of novel materials with specific properties such as biocompatibility and stimuli-responsiveness.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-3-oxopropyl)glycylglycine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

N-(3-Phenylpropionyl)glycine (CAS 56613-60-6)
  • Structure : Single glycine residue linked to a 3-phenylpropionyl group.
  • Key Properties :
    • Molecular weight: 207.2
    • Stability: Stable for ≥4 years at -20°C.
    • Applications: Primarily used in laboratory settings.
  • The dipeptide backbone of the target compound could enhance hydrogen bonding, affecting binding affinity to enzymes like PfHGXPRT, as seen in related aza-ANP inhibitors .
N-(3-Methoxybenzoyl)glycine (CAS 57728-61-7)
  • Structure : Glycine linked to a 3-methoxybenzoyl group.
  • Key Properties :
    • Molecular weight: 209.20
    • Purity: 95% (laboratory-grade).
  • Comparison: The aromatic benzoyl group enables π-π interactions, absent in the aliphatic methoxy-oxopropyl chain of the target compound.
N-(3-(4-(2-Methylpropoxy)phenyl)-3-oxopropyl)glycine ethyl ester hydrochloride (CAS 64875-82-7)
  • Structure : Glycine ethyl ester with a 4-(2-methylpropoxy)phenyl-3-oxopropyl group and HCl salt.
  • Key Properties :
    • Ethyl ester enhances lipophilicity, while the HCl salt improves aqueous solubility.
  • Comparison :
    • The target compound lacks the ethyl ester and 2-methylpropoxy group, likely reducing lipophilicity and steric hindrance.
    • The free carboxylic acid in the target (vs. ethyl ester) may influence metabolic stability and enzymatic recognition.

Physicochemical Properties

Compound Molecular Weight Substituents Solubility Stability
N-(3-Methoxy-3-oxopropyl)glycylglycine ~220–230 (est.) Methoxy-oxopropyl, glycylglycine Moderate (polar) Likely stable at -20°C
N-(3-Phenylpropionyl)glycine 207.2 Phenylpropionyl, glycine Low (non-polar) Stable ≥4 years at -20°C
N-(3-Methoxybenzoyl)glycine 209.20 Methoxybenzoyl, glycine Moderate Lab-grade stability
Ethyl ester hydrochloride Higher (est.) 2-Methylpropoxyphenyl, ethyl ester HCl High (aqueous) Salt-enhanced stability

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